molecular formula C12H14 B8496023 2-Isopropyl-1H-indene

2-Isopropyl-1H-indene

Cat. No.: B8496023
M. Wt: 158.24 g/mol
InChI Key: NIZLMLNEWVSBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-1H-indene (CAS 57653-14-2) is an indene derivative featuring a bicyclic aromatic hydrocarbon structure with an isopropyl substituent at the 2-position of the indene ring. Indene derivatives are characterized by their fused benzene and cyclopentene rings, which confer unique electronic and steric properties.

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

2-propan-2-yl-1H-indene

InChI

InChI=1S/C12H14/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-7,9H,8H2,1-2H3

InChI Key

NIZLMLNEWVSBGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Isopropyl-1H-indene with structurally related indene derivatives, highlighting key differences in substituents, molecular formulas, and CAS numbers:

Compound Name Substituents/Functional Groups Molecular Formula CAS Number Key Features (Inferred from Evidence)
This compound Isopropyl at C2 C${12}$H${14}$ 57653-14-2 Steric bulk from branched alkyl group; potential for increased hydrophobicity
1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene Phenyl and dimethylpropylidene groups C${26}$H${24}$ 62747-72-2 Extended conjugation; possible π-π interactions due to aryl groups
5-(2-Aminopropyl)-2,3-dihydro-1H-indene Amino group at C5, saturated ring C${12}$H${17}$N 13396-94-6 Polar functional group enhances solubility; dihydro structure reduces aromaticity
2,3-Dihydro-4,7-dimethyl-1H-indene Methyl groups at C4 and C7 C${11}$H${14}$ 874-35-1 Saturated ring increases stability; methyl groups modulate electron density
2-(1-Cyclopenten-1-yl)-1H-indene Cyclopentenyl substituent at C2 C${13}$H${14}$ 819871-47-1 Cyclic alkene substituent introduces strain and reactivity

Key Differences and Implications

Substituent Effects :

  • This compound ’s isopropyl group provides steric hindrance, which may slow down electrophilic substitution reactions compared to less bulky derivatives like 2,3-dihydro-4,7-dimethyl-1H-indene .
  • The phenyl and dimethylpropylidene groups in 62747-72-2 create a rigid, planar structure, favoring applications in materials science (e.g., liquid crystals) .

Electronic Properties: The amino group in 13396-94-6 increases electron density at the indene ring, making it more nucleophilic. This contrasts with the electron-donating isopropyl group in this compound, which has a weaker electronic effect .

Ring Saturation: Compounds like 5-(2-Aminopropyl)-2,3-dihydro-1H-indene and 2,3-dihydro-4,7-dimethyl-1H-indene feature saturated bicyclic rings, reducing aromaticity but improving thermal stability compared to fully unsaturated derivatives .

Applications: this compound’s hydrophobicity makes it a candidate for non-polar solvents or polymer precursors. In contrast, the polar 13396-94-6 may serve as a pharmaceutical intermediate (e.g., structural analogs are noted in ) .

Research Findings and Trends

  • Synthetic Utility : Indene derivatives with branched alkyl groups (e.g., isopropyl) are often intermediates in asymmetric catalysis, leveraging their steric profiles to control stereoselectivity .
  • Thermal Stability : Saturated derivatives like 2,3-dihydro-4,7-dimethyl-1H-indene exhibit higher thermal stability, as evidenced by their use in high-temperature industrial processes .
  • Biological Activity: Amino-substituted indenes (e.g., 13396-94-6) are explored for CNS-targeting drugs due to their structural similarity to amphetamines .

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